Anaritide Acetate Improves Dialysis‑Free Survival in Oliguric Acute Tubular Necrosis: Direct Placebo‑Controlled Evidence
In a 504‑patient multicenter randomized controlled trial, anaritide acetate (0.2 μg/kg/min for 24 h) increased dialysis‑free survival at day 21 in the oliguric subgroup (urine output <400 mL/day) to 27% (16/60) vs. 8% (5/60) with placebo (P=0.008). No such benefit was observed in the overall cohort, indicating a subpopulation‑specific effect that is not described for nesiritide or carperitide in acute tubular necrosis [1].
| Evidence Dimension | Dialysis‑free survival at day 21 in oliguric acute tubular necrosis |
|---|---|
| Target Compound Data | 27% (16 of 60 patients) |
| Comparator Or Baseline | Placebo: 8% (5 of 60 patients) |
| Quantified Difference | Absolute increase of 19 percentage points; P=0.008 |
| Conditions | Multicenter, randomized, double‑blind, placebo‑controlled trial; 504 critically ill patients with acute tubular necrosis; anaritide 0.2 μg/kg/min i.v. for 24 h |
Why This Matters
This subpopulation‑specific efficacy on a hard clinical endpoint (avoidance of dialysis) is a differentiating feature when selecting an ANP analog for preclinical or clinical renal‑failure protocols.
- [1] Allgren RL, Marbury TC, Rahman SN, et al. Anaritide in acute tubular necrosis. N Engl J Med 1997;336:828-834. View Source
